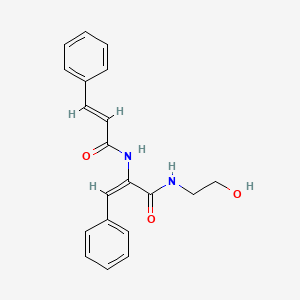
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide, also known as CAPE, is a natural compound found in propolis, which is a resinous substance produced by bees. CAPE has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. In
作用機序
The mechanism of action of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, inducible nitric oxide synthase, and nuclear factor-kappa B. This compound also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes. Furthermore, this compound interacts with cell membrane receptors, such as the adenosine A2A receptor and the transient receptor potential vanilloid 1 receptor, to exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes. It can reduce the levels of reactive oxygen species and lipid peroxidation products, which can damage cells and tissues. This compound also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. Furthermore, this compound can modulate the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, this compound can interact with other compounds and proteins in complex biological systems, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide. One area of research is the development of novel synthetic methods for this compound and its analogs, which can improve its pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the mechanisms of action of this compound need to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its potential clinical applications.
合成法
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can be synthesized from cinnamic acid and N-(2-hydroxyethyl)-3-phenylacrylamide through a condensation reaction. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
科学的研究の応用
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. This compound also has antioxidant properties, which can protect cells from oxidative stress and prevent cell damage. In addition, this compound has been found to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-14-13-21-20(25)18(15-17-9-5-2-6-10-17)22-19(24)12-11-16-7-3-1-4-8-16/h1-12,15,23H,13-14H2,(H,21,25)(H,22,24)/b12-11+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIUVZJNNASTOB-OBMWWMMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

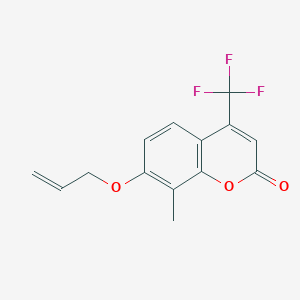

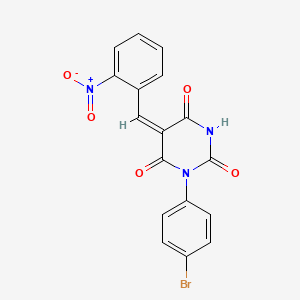
![11-(5-bromo-2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4880965.png)
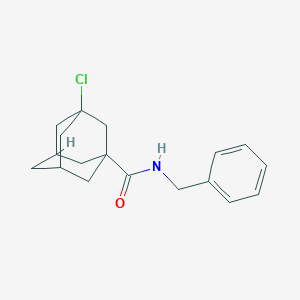
![(1-methyl-3-phenylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4880977.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880978.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide](/img/structure/B4880979.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4880985.png)
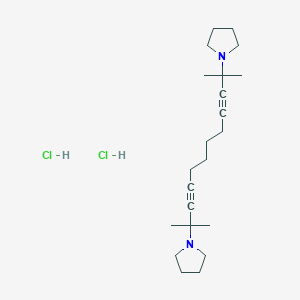
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880996.png)
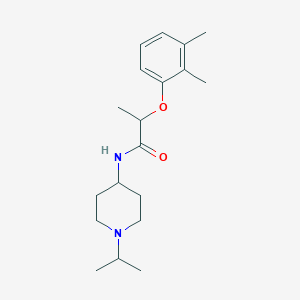
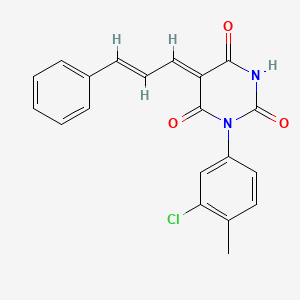
![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)